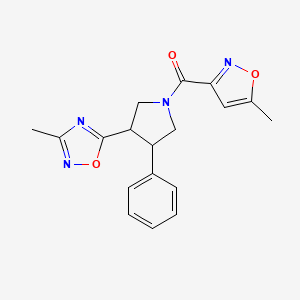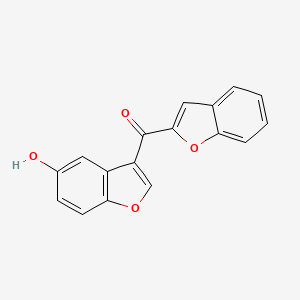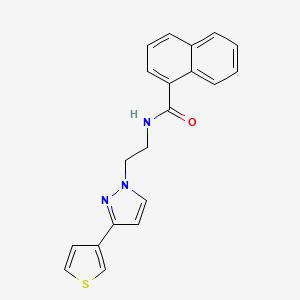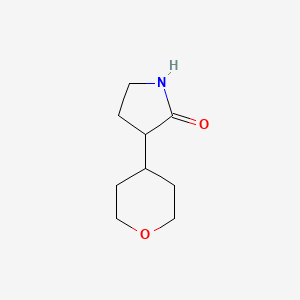![molecular formula C23H22FN5O2 B2697383 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide CAS No. 946332-36-1](/img/structure/B2697383.png)
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
Synthesis Analysis
The synthesis of pyridazine derivatives has been a focus in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Chemical Reactions Analysis
Pyridazine based systems have been shown to have numerous practical applications . A series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .Physical And Chemical Properties Analysis
The physiochemical properties of a new pyridazin-3(2H)-one derivative were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Applications De Recherche Scientifique
Discovery and Synthesis for Medicinal Applications
Researchers have been focusing on the synthesis and discovery of novel pyrazoles and related compounds due to their significant medicinal potential. For instance, Thangarasu et al. (2019) discussed the synthesis of novel pyrazole derivatives with promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These compounds show excellent inhibition of COX-2 and HRBC membrane stabilization properties, highlighting their potential as future anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anticancer Activity
Novel compounds with fluoro substitutions, such as those studied by Hammam et al. (2005), have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This research underscores the potential of fluoro-substituted compounds in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Molecular Docking and Antimicrobial Evaluation
Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrids and evaluated their antimicrobial activity. The compound 6m, in particular, demonstrated excellent potency against A. niger, even surpassing the reference drug Fluconazole. Molecular docking studies further ascertained the binding conformation of the most active compounds, indicating their potential as antimicrobial agents (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Enzyme Inhibition for Neurodegenerative Disorders
A novel series of pyridazinone-based PDE10A inhibitors, as described by Kunitomo et al. (2014), includes compounds with potent inhibitory activity, excellent selectivity over other PDEs, and favorable pharmacokinetics. These compounds, especially ITI-214, are being evaluated for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease due to their high brain penetration and efficacy in elevating striatal cAMP and cGMP levels (Kunitomo et al., 2014).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its activity . This interaction results in the blocking of the necroptosis signaling pathway . The compound has shown favorable RIPK1 kinase inhibition activity, with a high RIPK1 binding affinity .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This results in the blocking of downstream effects of the pathway, including the phosphorylation of the RIPK1/RIPK3/MLKL pathway .
Pharmacokinetics
The compound displays acceptable pharmacokinetic characteristics . In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound also has an oral bioavailability of 59.55% .
Result of Action
The molecular and cellular effects of the compound’s action include the efficient blocking of TNFα-induced necroptosis in both human and murine cells . This results in the inhibition of the RIPK1/RIPK3/MLKL pathway .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . The compound is chemisorbed on the surface following the Langmuir adsorption model . The adsorbed compound coating enhances the hydrophobicity of the surface .
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15(2)21-19-13-25-29(18-11-9-16(24)10-12-18)22(19)23(31)28(26-21)14-20(30)27(3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWTWTSVZZXUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2697303.png)



![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2697313.png)

![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)

